Dichloroisocyanuric acid

Beschreibung

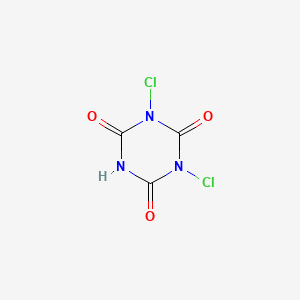

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJLBZWIKQJOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3O3 | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2244-21-5 (potassium salt), 2893-78-9 (hydrochloride salt), 51580-86-0 (hydrochloride salt dihydrate) | |

| Record name | Troclosene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024993 | |

| Record name | Dichloro-1,3,5-triazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroisocyanuric acid, solid is a white crystalline solid with an odor of chlorine. The material itself is noncombustible but if contaminated with a combustible material ignition can result. It will accelerate the burning of combustible materials. Contact with ammonium compounds or hydrated salts can cause a very vigorous chemical reaction. It may vigorously react with small quantities of water releasing chlorine gas. Prolonged exposure to fire or heat of the material may result in the vigorous decomposition of the material and the rupturing of its containers. Material containing less than 39 percent available chlorine will undergo reactions as described above though it may be longer to initiate and the resulting reaction may not be as vigorous. It is used as a dry bleach in household cleaning compounds and swimming pool disinfectants., Water or Solvent Wet Solid, White solid; Slightly hygroscopic; [Hawley] Strong odor of chlorine; [HSDB] | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroisocyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml at 81 °F) (NTP, 1992), Readily soluble in polar organic solvents (ketones, nitriles, esters), Moderately soluble in water, Aqueous solubility = 0.7% at 20 °C | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Powder: 34 lb/cu f;, granular 53 lb/cu ft (loose bulk, approximate) | |

| Record name | Dichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, granules, White crystals | |

CAS No. |

2782-57-2 | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroisocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troclosene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troclosene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro-1,3,5-triazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro-1,3,5-triazinetrione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROCLOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHR838Y52L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

437 °F (NTP, 1992), 226.6 °C | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Development

Industrial Synthesis Pathways of Dichloroisocyanuric Acid

The primary routes to industrial-scale synthesis of DCCA involve the controlled chlorination of a cyanuric acid precursor. These pathways are differentiated by the specific chlorinating agents used and the initial form of the cyanuric acid.

A predominant industrial method for synthesizing this compound involves the direct chlorination of cyanuric acid using elemental chlorine in an alkaline aqueous environment. fao.org The process typically begins by creating an aqueous slurry of cyanuric acid. fao.orgfao.org A strong base, such as sodium hydroxide (B78521) (caustic soda), is then added to the slurry, making it alkaline. fao.org This step is crucial as it facilitates the formation of a more reactive cyanurate salt, specifically disodium (B8443419) cyanurate, when the molar ratio of cyanuric acid to sodium hydroxide is approximately 1:2. google.comchembk.com

Once the alkaline solution of the cyanurate salt is prepared, chlorine gas is bubbled through the mixture. google.comgoogle.com The chlorination reaction proceeds, leading to the precipitation of this compound crystals. fao.orggoogle.com The solid DCCA is then separated from the reaction slurry by filtration, washed to remove by-products like sodium chloride, and subsequently dried. google.comchemicalbook.com One variation of this process involves the pyrolysis of urea (B33335) to first produce crude cyanuric acid, which is then purified and subjected to the alkaline chlorination process. fao.org

An alternative and closely related synthesis pathway utilizes a combination of sodium hypochlorite (B82951) and elemental chlorine as the chlorinating agents. google.com This method can also start with crude cyanuric acid. smolecule.com In this process, cyanuric acid is reacted with both sodium hypochlorite and chlorine. google.com The sequence of reactant addition can be varied, but a preferred approach involves first mixing the cyanuric acid with sodium hypochlorite, followed by the introduction of chlorine gas until a specific pH is reached. google.com

This process is advantageous because a significant portion of the reaction's heat is generated during the formation of sodium hypochlorite, which can be managed more easily before the introduction of solid reactants. google.com Furthermore, the use of sodium hypochlorite allows for precise control over the degree of chlorination. google.com In some process variations, an initial chlorination with chlorine gas is performed, followed by the dropwise addition of a sodium hypochlorite solution to complete the reaction and achieve the desired available chlorine content in the final product. google.com The mass fraction of available chlorine in the product is largely dependent on the concentration of the sodium hypochlorite solution used. greatspringchem.com

Control Parameters in this compound Synthesis

The pH of the reaction medium is a critical control parameter throughout the synthesis of DCCA. During the chlorination of disodium cyanurate, the reaction is carefully monitored, and the introduction of chlorine gas is typically halted once the pH of the solution drops to a specific acidic range. google.com According to patent literature, the reaction involving cyanuric acid, sodium hypochlorite, and chlorine is run until the pH is between 1.7 and 3.5, with a preferred range of 2.5 to 3.5. google.com This precise pH control is essential for ensuring the desired degree of chlorination and for precipitating the DCCA product while minimizing the formation of impurities or other chlorinated isocyanurates like Trichloroisocyanuric acid. google.comgoogle.com The final pH also affects the stability of the product, as unreacted starting materials may contaminate the final product at incorrect pH values. google.com

The molar ratio of the reactants is a fundamental parameter that directly dictates the final product. To produce this compound, the stoichiometry must be carefully optimized. When using sodium hypochlorite and chlorine, the degree of chlorination is precisely controlled by the molar ratio of cyanuric acid to sodium hypochlorite. google.com A mole ratio of approximately 1:1 between cyanuric acid and sodium hypochlorite is used to specifically produce this compound. google.com In methods where cyanuric acid is first converted to its salt, a molar ratio of 1 part cyanuric acid to 2.0-2.4 parts sodium hydroxide is often used to form the disodium cyanurate intermediate before chlorination. google.com Another synthesis route involves the reaction of Trichloroisocyanuric acid with cyanuric acid, where a molar ratio of two moles of Trichloroisocyanuric acid to one mole of cyanuric acid yields this compound. google.com

Temperature control is crucial for managing the exothermic nature of the chlorination reactions and ensuring product quality and safety. The synthesis of DCCA is typically carried out at controlled, low to moderate temperatures. Processes involving the reaction of cyanuric acid, sodium hypochlorite, and chlorine are generally conducted at temperatures above 0°C. google.com For continuous processes, a specific temperature range of 14°C to 16°C is often maintained. google.com Other documented methods specify controlling the reaction temperature between 15°C and 40°C during the dissolution and chlorination steps. google.com One specific example of synthesis using dichloro monoxide and cyanuric acid was performed at 15°C. chemicalbook.com Proper temperature regulation prevents side reactions and ensures the formation of stable DCCA crystals.

Interactive Data Tables

Table 1: Key Control Parameters in this compound Synthesis

| Parameter | Process Stage | Controlled Value/Range | Purpose | Source(s) |

|---|---|---|---|---|

| pH | Chlorination Endpoint | 1.7 - 3.5 (Preferred: 2.5 - 3.5) | Controls degree of chlorination, induces product precipitation. | google.com |

| Chlorination (intermediate) | ~4.5 | Intermediate checkpoint before final pH adjustment. | google.com | |

| Stoichiometry | DCCA Formation | ~1:1 (Cyanuric Acid : Sodium Hypochlorite) | To favor the formation of the dichlorinated product. | google.com |

| Disodium Salt Formation | 1:2.0 - 1:2.4 (Cyanuric Acid : NaOH) | To prepare the reactive intermediate for chlorination. | google.com | |

| TCCA + CA Reaction | 1:2 (Cyanuric Acid : TCCA) | Alternative synthesis route to DCCA. | google.com | |

| Temperature | Continuous Process | 14°C - 16°C | To maintain a stable and controlled reaction rate. | google.com |

Table 2: List of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | (C(O)NCl)₂(C(O)NH) |

| Cyanuric acid | (C(O)NH)₃ |

| Sodium hypochlorite | NaOCl |

| Chlorine | Cl₂ |

| Sodium hydroxide | NaOH |

| Trichloroisocyanuric acid | (C(O)NCl)₃ |

| Disodium cyanurate | C₃HN₃O₃Na₂ |

| Sodium chloride | NaCl |

| Urea | CO(NH₂)₂ |

By-product Management and Waste Minimization in Synthesis

Effective management of by-products is crucial for the economic viability and environmental sustainability of this compound synthesis. The primary by-products of concern are inorganic salts, which are formed during the neutralization and chlorination steps.

In many commercial processes for producing sodium dichloroisocyanurate (NaDCC), sodium chloride (NaCl) is a major by-product. fao.org Its formation is a direct consequence of the reaction chemistry, which often involves the use of sodium hydroxide to control pH or to neutralize the this compound intermediate. fao.orgfao.org

For instance, one common method involves making a slurry of cyanuric acid alkaline with a strong base like sodium hydroxide, followed by exposure to elemental chlorine. fao.org In this process, this compound monohydrate precipitates and is separated. This intermediate is then treated with a strong base to form NaDCC, with sodium chloride being the principal impurity in the final product. fao.orgfao.org

Another approach involves reacting cyanuric acid, sodium hydroxide, and chlorine in an aqueous medium to produce a slurry of this compound. This solid acid is then separated from the brine effluent. The separated this compound is subsequently neutralized with sodium hydroxide in a second aqueous medium to form sodium dichloroisocyanurate dihydrate particles, which are then separated. google.com This two-step separation process is designed to produce a final product that is essentially free from sodium chloride contamination. google.com

Separation of the desired product from the sodium chloride by-product is typically achieved through physical means, such as filtration, given the difference in solubility between the chlorinated isocyanurates and the salt. fao.orggoogle.com

Table 1: Sodium Chloride Formation in NaDCC Synthesis

| Process Stage | Reactants Involved | By-product Formed | Separation Method |

| Initial Chlorination | Cyanuric acid, Sodium Hydroxide, Chlorine | Sodium Chloride (in brine effluent) | Filtration of this compound |

| Neutralization | This compound, Sodium Hydroxide | Sodium Chloride (as impurity) | Crystallization & Filtration of NaDCC |

In alternative synthetic routes for chlorinated isocyanurates, calcium chloride (CaCl₂) can be generated as a by-product. This typically occurs when calcium-based reactants are used. For example, a patented method describes the preparation of this compound by reacting cyanuric acid with calcium carbonate and chlorine. google.com The resulting reaction mixture contains this compound and calcium chloride. google.com

Similarly, processes that utilize calcium hypochlorite as the chlorinating agent will also yield calcium chloride. The use of calcium carbonate or calcium hypochlorite can be economically advantageous, and the resulting calcium chloride is itself a marketable commodity with various industrial applications. google.comchemicalbook.com A process has been described where chlorine gas is passed through solid carbonate, such as calcium carbonate, to generate a mixed gas which then reacts with cyanuric acid. google.com A key advantage highlighted for this method is that the by-product, calcium chloride, has economic value. google.com

To enhance efficiency and minimize waste, modern chemical plants focus on recycling and reusing process streams. In the context of this compound production, this primarily involves the handling of the mother liquor—the solution remaining after the product has been crystallized and filtered out.

Several processes have been designed to incorporate the recycling of mother liquor and wash water. For example, after the suction filtration of the this compound intermediate, the wash water can be returned to the initial preparation workshop section. google.com The mother liquor, which contains by-products like calcium chloride, can be processed through acidification, dechlorination, and evaporation to recover the by-product, while the purified water can be reused. google.com

In other patented processes, the filtrate from the product separation is explicitly mentioned as being suitable for recycling back into the process, for instance, as a solvent for subsequent batches. chemicalbook.com A process for producing both sodium dichloroisocyanurate and trichloroisocyanuric acid describes separating the NaDCC from the mother liquor, which is then used in a second chlorination stage to produce trichloroisocyanuric acid, demonstrating an effective reuse of the process stream. justia.com This approach not only conserves water and raw materials but also reduces the volume of wastewater requiring treatment, leading to significant environmental and economic benefits. google.com

Table 2: Recycling Strategies in this compound Synthesis

| Process Stream | Components | Recycling/Reuse Strategy | Benefit |

| Mother Liquor | Dissolved product, unreacted materials, by-products (e.g., NaCl, CaCl₂) | Used as feed for subsequent production stages (e.g., TCCA synthesis) justia.com; Processed to recover by-products google.com | Resource conservation, Waste reduction |

| Wash Water | Trace product, impurities | Returned to the initial ingredient preparation stage google.com | Water conservation |

| Filtrate | Solvent (water), dissolved substances | Reused as solvent in subsequent batches chemicalbook.com | Reduced solvent consumption |

Development of Novel Synthetic Approaches for this compound and its Derivatives

Research continues into novel synthetic pathways for this compound and its derivatives, aiming to improve yields, reduce reaction times, and utilize more environmentally friendly reagents.

One innovative approach involves the use of hypochlorous anhydride (B1165640) (Cl₂O) for the chlorination of cyanuric acid. chemicalbook.com A patented method describes adding dichlorine monoxide to an aqueous slurry of cyanuric acid at a controlled temperature and pH. This process is reported to achieve a high yield of 96% for this compound. chemicalbook.com

Another method focuses on producing chlorinated isocyanurates without chloride by-products. This is achieved by passing chlorine gas through solid carbonates to generate chlorine monoxide (Cl₂O), which then reacts with cyanuric acid. google.com This process avoids the formation of problematic chloride salts and the mother liquor can be recycled, leading to higher yields and improved product purity. google.com

The synthesis of derivatives of this compound is also an active area of research, often for applications beyond water treatment. For example, this compound has been used as an oxidant in the multi-step synthesis of complex organic molecules like 3,3'-diamino-4,4'-azofuroxan. google.com Additionally, novel derivatives of a related compound, 2,6-dichloroisonicotinic acid, have been synthesized to act as elicitors for inducing the production of secondary metabolites in plant cell cultures. nih.gov While not direct derivatives of this compound, these studies showcase the broader synthetic utility of chlorinated nitrogen-containing heterocyclic compounds and the ongoing development in this field of chemistry.

Reaction Mechanisms and Chemical Reactivity Studies

Oxidation Reactions Mediated by Dichloroisocyanuric Acid

This compound (DCICA) is an effective oxidant for a variety of organic compounds. Its reactivity is influenced by factors such as the presence of catalysts, pH, and the nature of the substrate.

Kinetics and Mechanism of Ketone Oxidation (Enolisable, Aromatic, Cyclic)

The oxidation of ketones by DCICA has been a subject of detailed kinetic studies. The reaction mechanism is significantly influenced by the reaction conditions, particularly the presence or absence of chloride ions.

In the absence of added chloride ions, the oxidation of enolisable ketones like acetone (B3395972) and 2-butanone (B6335102) in an aqueous acetic acid and perchloric acid medium is pseudo-zero-order with respect to the concentration of DCICA. semanticscholar.orgresearchgate.net The proposed mechanism involves the rate-determining enol formation from the conjugate acid of the ketone. semanticscholar.orgresearchgate.net The active oxidizing species in this scenario is suggested to be the hypohalous acidium ion (H₂OCl⁺). semanticscholar.org For cyclic ketones, the reaction also proceeds via the enolic form in the absence of chloride ions, leading to ring cleavage and the formation of aliphatic dicarboxylic acids. researcher.life A positive effect of acid and a negative effect of the dielectric constant on the reaction rate suggest an interaction between a positive ion (the oxidant) and a dipolar substrate molecule. researcher.life

When chloride ions are added to the reaction mixture, the kinetics shift to be pseudo-first-order with respect to the DCICA concentration. semanticscholar.orgresearchgate.net In this case, the rate-determining step is the interaction of the protonated ketone with molecular chlorine (Cl₂), which is formed from the hydrolysis of DCICA. semanticscholar.orgresearchgate.netresearchgate.net The presence of both hydrogen and chloride ions catalyzes the reaction, supporting the role of molecular chlorine as the effective oxidant. semanticscholar.orgresearchgate.net

The oxidation of aromatic ketones, such as acetophenone (B1666503) and desoxybenzoin, by DCICA also shows this shift in reaction pathway depending on the presence of chloride ions. researchgate.net In the absence of chloride ions, the reaction is zero-order with respect to the oxidant, indicating the rate-determining step is the formation of the enol from the conjugate acid of the ketone. researchgate.net With added chloride ions, the reaction becomes first-order in the oxidant, with molecular chlorine interacting with the protonated ketone in the rate-determining step. researchgate.net

Table 1: Kinetic Orders for Ketone Oxidation by DCICA

Oxidation of Alcohols and Thiols

Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. msu.edu The oxidation of alcohols typically occurs at the carbon atom bonded to the oxygen. msu.edu In the context of DCICA, it serves as a source of chlorine for these oxidation reactions.

Thiols (R-SH), the sulfur analogs of alcohols, are also susceptible to oxidation. libretexts.org However, the oxidation of thiols often occurs at the sulfur atom. msu.edu A common oxidation product of thiols is a disulfide (R-S-S-R), formed from the coupling of two thiol molecules. libretexts.org Stronger oxidizing agents can further oxidize thiols to sulfonic acids. learnchemistryonline.in

Oxidation of Organosulfur Compounds (e.g., Aryl Thioacetic Acids)

Organosulfur compounds are an important class of molecules found in many pharmaceuticals and are key intermediates in organic synthesis. magritek.com The oxidation of organosulfur compounds can lead to various derivatives such as disulfides, sulfoxides, and sulfones. magritek.comresearchgate.net The oxidation of sulfides can be controlled to produce sulfoxides or, with more vigorous oxidation, sulfones. britannica.com While specific studies on the oxidation of aryl thioacetic acids by DCICA were not found in the provided search results, the general reactivity of DCICA suggests it could be an effective oxidant for this class of compounds.

Ruthenium(III) Catalyzed Oxidation Systems

The catalytic activity of Ruthenium(III) in oxidation reactions involving DCICA has been investigated. In the oxidation of sugar alcohols such as myo-inositol, D-sorbitol, and D-mannitol, the reaction is first-order with respect to both the oxidant (DCICA) and the Ruthenium(III) catalyst. researchgate.netslideshare.net Interestingly, the reaction order with respect to the substrate varies. It is zero-order for D-sorbitol and D-mannitol, but shows a positive fractional order for myo-inositol. researchgate.netslideshare.net The reaction rate shows an inverse fractional order with respect to the concentration of perchloric acid. researchgate.net

Table 2: Kinetic Data for Ru(III) Catalyzed Oxidation of Sugar Alcohols by DCICA

Substrate Specificity and Reaction Pathway Alterations

The reactivity of DCICA shows specificity towards different substrates, and the reaction pathway can be altered by the reaction conditions. As discussed earlier, the presence of chloride ions significantly alters the mechanism of ketone oxidation. semanticscholar.orgresearchgate.netresearcher.liferesearchgate.net In the Ru(III)-catalyzed oxidation of sugar alcohols, the substrate itself influences the reaction order, highlighting substrate specificity in the catalytic cycle. researchgate.netslideshare.net The oxidation of cyclic ketones with DCICA leads to ring cleavage, with the reactivity order being cyclohexanone (B45756) > cyclooctanone (B32682) > cyclopentanone (B42830) > cycloheptanone. researcher.life

Chlorination Reactions Induced by this compound

This compound is manufactured through the chlorination of cyanuric acid. wikipedia.org It serves as a source of chlorine in various applications. researchgate.net In aqueous solutions, DCICA exists in equilibrium with hypochlorous acid (HOCl), which is a key chlorinating species. researchgate.netchemistryviews.org

The process for producing chloroisocyanuric acids, including DCICA, can be controlled by reacting cyanuric acid with sodium hypochlorite (B82951) and chlorine. google.com The degree of chlorination is determined by the molar ratio of cyanuric acid to sodium hypochlorite. google.com For instance, a mole ratio of approximately 1 to 1 of cyanuric acid to sodium hypochlorite can be used to produce this compound. google.com

The dissolution of trichloroisocyanuric acid, a related compound, in water leads to the sustained release of hypochlorous acid, which can then participate in free-radical chlorination of alkanes like methane. researchgate.net This indicates that DCICA can also act as a source of reactive chlorine species for chlorination reactions.

N-Monochlorination of Amino Esters

This compound and its related compound, trichloroisocyanuric acid (TCCA), are effective agents for the chlorination of the nitrogen atom in primary and secondary amines and amides. researchgate.net This N-chlorination process yields intermediates that can subsequently undergo dehydrohalogenation. This pathway is synthetically useful for producing unsaturated derivatives such as α,β-unsaturated α-amino esters. researchgate.net The reaction provides a route to functionalized amino acid derivatives, which are important building blocks in organic synthesis. The process involves the electrophilic attack of the chlorine atom from DCCA onto the nitrogen of the amino ester.

While direct studies on the N-monochlorination of amino esters by DCCA are specific, the broader reactivity of N-chloro compounds like TCCA with amines provides a strong basis for this mechanism. researchgate.net The reaction is part of a larger family of transformations where N-halo compounds are used to introduce functionality to organic molecules. researchgate.netorganic-chemistry.orgnih.gov

Electrophilic Cobromination of Alkenes and Bromination of Arenes (via Derivatives)

While this compound is primarily a chlorinating agent, its derivatives, particularly those where chlorine is replaced by bromine, such as dibromoisocyanuric acid (DBI) and tribromoisocyanuric acid (TBCA), are powerful brominating agents. researchgate.netdergipark.org.trresearchgate.net These reagents are utilized for the electrophilic bromination of various organic substrates.

Electrophilic Cobromination of Alkenes: Derivatives of isocyanuric acid are effective for the cobromination of alkenes. For instance, the reaction of internal alkynes with DBI in the presence of water can lead to the formation of α,α-dibromoketones. dergipark.org.tr This suggests a mechanism involving the electrophilic addition of bromine to the carbon-carbon multiple bond.

Bromination of Arenes: Dibromoisocyanuric acid has been shown to be a highly effective reagent for the bromination of aromatic compounds, often proving more efficient than N-bromosuccinimide (NBS) or molecular bromine under similar conditions. dergipark.org.tr Moderately deactivated arenes can be efficiently brominated using tribromoisocyanuric acid in trifluoroacetic acid. organic-chemistry.org The reaction of N,N-dimethylaniline with dibromoisocyanuric acid results in meta-substitution, which is a different regioselectivity compared to the ortho-substitution observed with this compound. researchgate.netresearchgate.net This highlights the influence of the halogen atom on the reactivity and selectivity of the isocyanurate reagent. The bromination of arenes can also be achieved using various other brominating agents and catalytic systems. nih.govdocbrown.info

Formation of Nitrile Oxides from Aldoximes

This compound, and more commonly its analogue trichloroisocyanuric acid (TCCA), can be used to generate nitrile oxides from aldoximes. researchgate.net This reaction is a key step in the synthesis of five-membered heterocyclic compounds like isoxazolines through 1,3-dipolar cycloaddition reactions. researchgate.netijpcbs.com

The process involves the in-situ generation of the nitrile oxide from the aldoxime. The reaction of an aldoxime with TCCA, often in the presence of a dipolarophile such as an alkene, leads to the formation of the corresponding nitrile oxide, which is then trapped by the dipolarophile. researchgate.net This method provides a convenient and efficient route to isoxazoline (B3343090) derivatives. researchgate.net Other reagents can also be employed for the generation of nitrile oxides from aldoximes, including t-butyl hypoiodite. ijpcbs.comorganic-chemistry.org The synthesis of nitriles from aldoximes is a significant transformation in organic chemistry, with various catalytic systems being developed for this purpose. nih.govbeilstein-journals.org

Hydrolysis and Equilibrium Dynamics in Aqueous Solutions

When this compound or its sodium salt (NaDCC) is dissolved in water, a complex set of equilibria is established, leading to the formation of free available chlorine and various chlorinated and non-chlorinated isocyanurates. who.intfao.org

Formation and Speciation of Free Available Chlorine (HOCl/ClO⁻)

C₃HCl₂N₃O₃ + 2H₂O ⇌ C₃H₃N₃O₃ + 2HOCl stackexchange.com

This reaction is reversible. rawchemicalmart.com The hypochlorous acid produced is a weak acid and exists in equilibrium with the hypochlorite ion (OCl⁻):

HOCl ⇌ H⁺ + OCl⁻

The relative concentration of HOCl and OCl⁻ is pH-dependent. journalijdr.com HOCl is the more potent disinfectant. fao.org The term "free available chlorine" (FAC) refers to the sum of the concentrations of HOCl and OCl⁻. fao.orgjournalijdr.com

Interconversion of Chlorinated Isocyanurates in Solution

In aqueous solution, a rapid equilibrium is established between cyanuric acid, its dissociation products, free chlorine, and a series of chlorinated isocyanurates. hubspotusercontent10.netnih.gov These chlorinated isocyanurates act as a reservoir for chlorine, releasing HOCl as it is consumed by disinfection or oxidation reactions. who.intjournalijdr.comhubspotusercontent10.net The equilibrium is complex, involving multiple chlorinated and non-chlorinated species. who.intfao.org For example, at a pH of 7.5 with 3.5 ppm free chlorine and 30 ppm cyanuric acid, approximately 97% of the chlorine is bound to cyanuric acid. hubspotusercontent10.net

The key equilibria involve the step-wise replacement of hydrogen atoms on the cyanuric acid ring with chlorine atoms. hubspotusercontent10.net These reactions are fast, with the equilibrium being established within seconds. who.int

Role of Water in Hydrolysis and Reactivity

Water plays a crucial role as both a reactant and a solvent in the chemistry of this compound. The hydrolysis of the N-Cl bond in DCCA is the fundamental step that releases free available chlorine. stackexchange.comxingfeichemical.com A proposed mechanism for this hydrolysis involves the nucleophilic attack of a water molecule on a chlorine atom, with the chloroisocyanurate anion acting as a leaving group. stackexchange.com This anion is stabilized by resonance. stackexchange.com The resulting H₂OCl⁺ is then deprotonated by the chloroisocyanurate anion to form hypochlorous acid and monochloroisocyanuric acid. stackexchange.com This process can occur again to release the second chlorine atom, ultimately forming cyanuric acid. stackexchange.com

The presence of water is also essential for the subsequent equilibria involving the various chlorinated and non-chlorinated isocyanurate species. The pH of the water significantly influences the speciation of both the free available chlorine (HOCl/OCl⁻) and the cyanuric acid derivatives. regulations.govwikipedia.org

Mechanistic Studies of Chemical Incompatibility and Decomposition Pathways

Reaction Mechanisms with Ammonium (B1175870) Compounds (e.g., Ammonium Nitrate)

The chemical incompatibility between this compound and its salts, such as sodium dichloroisocyanurate (SDIC), and ammonium compounds, particularly ammonium nitrate (B79036) (AN), has been a subject of significant investigation due to safety concerns in industrial environments. researchgate.netcetjournal.it The primary reaction mechanism does not involve a direct reaction in the solid state but is initiated by the presence of other chemical species, often resulting from the decomposition of the primary reactants. efce.info

Ammonium nitrate can dissociate into ammonia (B1221849) (NH₃) and nitric acid (HNO₃). efce.infoaidic.it Theoretical studies using Density Functional Theory (DFT) have shown that while SDIC can react with both of these decomposition products, the reaction with ammonia is significantly more favorable, leading to exothermic products. efce.info The reaction with nitric acid, in contrast, yields endothermic products. efce.info

The key reaction pathway, therefore, begins with the interaction between SDIC and ammonia. efce.info This reaction proceeds through a transition state to form the sodium salt of monochloroisocyanuric acid (SMIC) and monochloroamine (NH₂Cl). efce.info A significant finding from molecular modeling is the catalytic role of water in this process. The presence of even a single water molecule can dramatically lower the activation energy barrier for the reaction between SDIC and ammonia, reducing it by facilitating the hydrogen atom transfer. researchgate.netefce.info This catalytic effect makes the mixture of AN and SDIC significantly less thermally stable, especially in the presence of moisture. efce.inforesearchgate.net

Dissociation of ammonium nitrate: AN → NH₃ + HNO₃. efce.info

Reaction of SDIC with ammonia, catalyzed by water, to form monochloroamine. efce.info

Subsequent reactions of monochloroamine, which can lead to the formation of other hazardous compounds and further decomposition. efce.info

This incompatibility is a critical safety consideration, as the exothermic nature of these reactions can lead to thermal runaway and potentially explosive events. researchgate.netresearchgate.net The investigation into these mechanisms was notably spurred by industrial accidents where accidental mixing of these compounds was suspected. researchgate.net

Formation of Nitrogen Trichloride (B1173362)

A particularly hazardous outcome of the reaction between this compound and ammonium compounds is the formation of nitrogen trichloride (NCl₃), a highly explosive and unstable yellow, oily liquid. chemicalbook.comwikipedia.org The formation of NCl₃ is a multi-step process that begins with the hydrolysis of this compound. researchgate.net

The sequence of reactions is as follows:

Hydrolysis: this compound reacts with water to produce hypochlorous acid (HOCl). researchgate.net

Chloramine (B81541) Formation: The generated hypochlorous acid then reacts with ammonia (present from the dissociation of ammonium compounds) or ammonium ions. researchgate.netgoogle.com This reaction proceeds sequentially, forming monochloramine (NH₂Cl), then dichloramine (NHCl₂), and finally nitrogen trichloride (NCl₃). wikipedia.orgresearchgate.net

The specific chloramine species formed (mono-, di-, or trichloramine) is dependent on factors such as pH and the molar ratio of available chlorine to nitrogen. researchgate.net Contact between this compound and ammonia, ammonium salts, or similar nitrogen-containing compounds can lead to the formation of nitrogen trichloride. chemicalbook.com The accumulation of gaseous NCl₃, especially in a confined space, can reach explosive limits. researchgate.net

Catalytic Effects on Decomposition Reactions

The decomposition of this compound, especially when mixed with other substances like ammonium nitrate, is significantly influenced by catalytic effects. aidic.it One of the most critical catalysts identified in the incompatibility reaction between sodium dichloroisocyanurate (SDIC) and ammonium nitrate (AN) is water. researchgate.net

Theoretical studies have demonstrated that water molecules can significantly lower the activation energy of the rate-determining step in the reaction between SDIC and the ammonia derived from AN. researchgate.netefce.info By acting as a catalyst for hydrogen transfer, water reduces the reaction barrier, making the reaction competitive with the decomposition of pure AN and thereby decreasing the thermal stability of the wet mixture. efce.infoaidic.it The water molecule is regenerated at the end of the reaction, fulfilling its catalytic role. efce.info

Thermal Decomposition Characteristics

The thermal stability of this compound and its salts is a critical aspect of their chemical profile. Pure, dry sodium dichloroisocyanurate (SDIC) and pure ammonium nitrate (AN) are relatively stable, showing no significant exothermic activity below 175°C and 200°C, respectively. researchgate.net

However, when these two compounds are mixed, their thermal decomposition characteristics change dramatically, indicating a significant chemical incompatibility. A 1:1 mixture of AN and SDIC can exhibit an initial exothermic peak at temperatures as low as 60-90°C, with a more substantial peak occurring between 110-125°C. researchgate.netaidic.it This demonstrates a marked decrease in the initial decomposition temperature of the mixture compared to the individual components. researchgate.net

The presence of moisture further exacerbates this instability. researchgate.net Differential Scanning Calorimetry (DSC) results have shown that AN-SDIC mixtures prepared in a humid environment (e.g., 70% relative humidity) display exothermic activity below 100°C, confirming that moisture significantly lowers the thermal stability of the mixture. researchgate.net Prolonged exposure of this compound to heat can lead to vigorous decomposition and the potential for container rupture. nih.gov

| Substance / Mixture | Conditions | Onset of Exothermic Decomposition |

| Pure Ammonium Nitrate (AN) | Dry | > 200°C researchgate.net |

| Pure Sodium Dichloroisocyanurate (SDIC) | Dry | > 175°C researchgate.net |

| AN-SDIC Mixture (1:1) | Dry | 110-125°C researchgate.netaidic.it |

| AN-SDIC Mixture | Humid Air (70% RH) | < 100°C researchgate.net |

Role of Active Species in this compound Chemistry

Hypochlorous Acid (HOCl) as an Active Species

When this compound or its salts, like sodium dichloroisocyanurate (NaDCC), are dissolved in water, they undergo hydrolysis to produce hypochlorous acid (HOCl). fao.orgstackexchange.com This HOCl is considered the primary active chemical species responsible for the potent disinfecting and oxidizing properties of these compounds. fao.orgpoolhelp.com

The dissolution in water establishes a complex set of equilibria between various chlorinated and non-chlorinated isocyanurates and free available chlorine (FAC) in the form of HOCl and the hypochlorite ion (OCl⁻). fao.org this compound essentially acts as a stabilized source or a reservoir of HOCl. poolhelp.com As the HOCl is consumed through reaction with microorganisms or organic matter, the equilibrium shifts, causing the chloroisocyanurates to rapidly dissociate and release more HOCl to maintain the concentration in the solution. fao.org

The formation of HOCl is also central to the incompatibility reactions of this compound with ammonium compounds. efce.inforesearchgate.net The HOCl generated via hydrolysis is the key reactant that engages with ammonia to initiate the formation of chloramines, including the hazardous nitrogen trichloride. efce.inforesearchgate.netgoogle.com The reactivity of the N-Cl bond in this compound allows for this hydrolysis, where water acts as a nucleophile to release HOCl. stackexchange.com Therefore, the chemistry of hypochlorous acid is fundamental to understanding both the intended applications and the potential hazards associated with this compound. efce.infofao.org

Hypohalous Acidium Ion (H2OCl+) and Molecular Chlorine (Cl2) as Oxidants

This compound (DCICA) and its sodium salt, sodium dichloroisocyanurate (NaDCC), are significant sources of "free available chlorine" (FAC) when dissolved in water. fao.org This availability of chlorine is central to their function as potent oxidizing and disinfecting agents. The dissolution process in aqueous solutions leads to the formation of several reactive species, including the hypohalous acidium ion (H₂OCl⁺) and molecular chlorine (Cl₂), which play crucial roles in oxidation reactions.

When DCICA is introduced to water, it undergoes hydrolysis. A key step in this process involves the nucleophilic attack of a water molecule on a chlorine atom of the DCICA molecule. stackexchange.com This reaction is facilitated by the N-Cl bond's polarization towards the more electronegative nitrogen atom, rendering the chlorine atom susceptible to nucleophilic attack. stackexchange.com The departure of the chloroisocyanurate anion, which is stabilized by resonance, results in the formation of the hypohalous acidium ion (H₂OCl⁺). stackexchange.com This cation is then deprotonated by the chloroisocyanurate anion to yield hypochlorous acid (HOCl). stackexchange.com

The formation of molecular chlorine (Cl₂) as an oxidant is particularly relevant in the presence of chloride ions and under acidic conditions. researchgate.net The hydrolysis of DCICA produces hypochlorous acid (HOCl), which can then react with chloride ions (Cl⁻) in an equilibrium reaction to form molecular chlorine and water. researchgate.net

The oxidizing power of these species is fundamental to the chemical reactivity of DCICA solutions. For instance, in the oxidation of certain organic compounds like enolisable ketones, the reaction mechanism can shift depending on the presence of added chloride ions. researchgate.net In the absence of chloride, the rate-determining step is often the formation of the enol from the ketone. researchgate.net However, in the presence of chloride ions, the reaction rate increases, and the rate-determining step is believed to be the interaction of the protonated ketone with molecular chlorine, which is generated from the DCICA-derived HOCl. researchgate.net This highlights the role of Cl₂ as a potent oxidant in these systems.

Table 1: Key Oxidizing Species from this compound in Aqueous Solution

| Species | Chemical Formula | Conditions for Formation | Role in Oxidation |

|---|---|---|---|

| Hypohalous Acidium Ion | H₂OCl⁺ | Intermediate in the hydrolysis of DCICA. | Acts as a precursor to hypochlorous acid. |

| Molecular Chlorine | Cl₂ | Formed from the reaction of HOCl with Cl⁻, favored by acidic conditions. | A powerful oxidant, particularly in the presence of chloride ions. |

| Hypochlorous Acid | HOCl | Product of DCICA hydrolysis. | A primary disinfecting and oxidizing agent. |

Reactive Chlorine Species (Cl•, ClO•, Cl2•-)

Beyond the conventional oxidizing species, the photolysis of chlorinated cyanurates, such as this compound, by ultraviolet (UV) light can generate a suite of highly reactive chlorine species (RCS). researchgate.net These radical species include the chlorine radical (Cl•), the chlorine monoxide radical (ClO•), and the dichlorine radical anion (Cl₂•⁻). researchgate.net The combination of UV light with chlorinated cyanurates represents a novel advanced oxidation process (AOP). researchgate.net

The generation of these radicals stems from the fact that chlorinated cyanurates exhibit significant molar absorptivity at 254 nm, a common wavelength for UV disinfection. researchgate.net This absorption of UV energy leads to the photolytic cleavage of the N-Cl bond, producing the reactive chlorine radicals. researchgate.net The UV/dichloroisocyanurate (NaDCC) system has been shown to produce a greater amount of these reactive species compared to conventional UV/chloramine processes, leading to enhanced oxidation efficiency. researchgate.net

The reactivity of these chlorine radicals with other substances is a critical aspect of their chemistry. For example, chlorine radicals (Cl• and Cl₂•⁻) are known to react with dissolved organic matter (DOM) in aquatic environments. nih.gov The reaction rates are influenced by the properties of the DOM; for instance, the rate constant for the reaction between DOM and Cl• has been observed to have a negative correlation with the molecular weight of the DOM. nih.gov Conversely, DOM with higher aromaticity tends to react more rapidly with Cl₂•⁻. nih.gov

These reactions are significant as they can lead to the formation of chlorinated byproducts. nsf.gov The interaction of RCS with DOM can result in the incorporation of chlorine atoms into the organic molecules, creating total organic chlorine (TOCl). nih.gov The formation of these byproducts is a key consideration in water treatment processes that utilize chlorine-based AOPs. nsf.gov

Table 2: Reactive Chlorine Species (RCS) from UV/Dichloroisocyanurate System

| Radical Species | Chemical Formula | Generation Method | Significance |

|---|---|---|---|

| Chlorine Radical | Cl• | Photolysis of DCICA by UV light. researchgate.net | Highly reactive species that can oxidize a wide range of compounds and contribute to the formation of chlorinated byproducts. researchgate.netnsf.gov |

| Chlorine Monoxide Radical | ClO• | Photolysis of DCICA by UV light. researchgate.net | Another reactive chlorine species contributing to the overall oxidative capacity of the system. researchgate.net |

| Dichlorine Radical Anion | Cl₂•⁻ | Generated during the UV/DCICA process. researchgate.net | Reacts with dissolved organic matter, with reactivity influenced by the DOM's aromaticity. nih.gov |

Hydroxyl Radicals (•OH) Generation and Reactivity

In addition to reactive chlorine species, the UV/dichloroisocyanurate advanced oxidation process is also a significant source of hydroxyl radicals (•OH). researchgate.net The hydroxyl radical is an extremely powerful and non-selective oxidizing agent, with one of the highest oxidation potentials, surpassed only by fluorine. hydrogenlink.com Its high reactivity and short lifespan of approximately 10⁻⁹ seconds in vivo make it a potent agent for degrading a wide variety of chemical compounds. wikipedia.org

The generation of hydroxyl radicals in the UV/NaDCC system contributes substantially to its high oxidation efficiency. researchgate.net These radicals are capable of damaging virtually all types of macromolecules, including carbohydrates, nucleic acids, lipids, and amino acids. wikipedia.org This broad reactivity allows for the degradation of persistent organic pollutants that are resistant to other forms of oxidation. hydrogenlink.com

The reactivity of hydroxyl radicals is not site-specific in the absence of chelating agents like EDTA. nih.gov They can attack molecules in their vicinity to satisfy their unpaired electron configuration. hydrogenlink.com The mechanism of attack often involves hydrogen abstraction or addition to double bonds, initiating a cascade of oxidative reactions.

The presence of hydroxyl radicals can be demonstrated through the use of indicator compounds. hydrogenlink.com For instance, the discoloration of methylene (B1212753) blue in an oxidative environment is a characteristic reaction of hydroxyl radicals. hydrogenlink.com The generation of •OH in conjunction with reactive chlorine species makes the UV/DCICA system a robust AOP for water treatment applications. researchgate.net

Table 3: Comparison of Oxidizing Species

| Species | Chemical Formula | Key Characteristics |

|---|---|---|

| Hydroxyl Radical | •OH | Extremely high oxidation potential, non-selective, and short-lived. hydrogenlink.comwikipedia.org |

| Chlorine Radical | Cl• | Highly reactive, contributes to the formation of chlorinated byproducts. researchgate.netnsf.gov |

| Molecular Chlorine | Cl₂ | Effective oxidant, especially in the presence of chloride ions and under acidic conditions. researchgate.net |

Advanced Applications and Mechanistic Investigations

Advanced Oxidation Processes (AOPs) Utilizing Dichloroisocyanuric Acid

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). The combination of ultraviolet (UV) light with chlorinated cyanurates, such as this compound, represents an emerging and effective AOP. researchgate.net

The UV/Dichloroisocyanuric acid (or more commonly, its sodium salt, NaDCC) system is a novel AOP that has demonstrated high efficiency in degrading organic pollutants. acs.org This process involves the photolysis of chlorinated cyanurates by UV radiation to produce highly reactive radical species, including hydroxyl radicals (•OH) and reactive chlorine species (RCS) like chlorine radicals (Cl•) and chlorine oxide radicals (ClO•). acs.orgjst.go.jp These radicals are potent oxidizing agents that can break down complex organic molecules into simpler, less harmful substances.

Studies have shown that UV/NaDCC systems can be more efficient than conventional UV/chlorine or UV/hydrogen peroxide AOPs for the degradation of certain contaminants. acs.orgnih.gov This enhanced efficiency is attributed to the favorable chemical and physical properties of chlorinated cyanurates. They exhibit high molar absorptivity at the common UV wavelength of 254 nm and have a structure that is less reactive with the generated radicals, which facilitates a higher steady-state concentration of these radicals for pollutant degradation. researchgate.net The UV/NaDCC process has been successfully applied to the degradation of various emerging contaminants, demonstrating its potential as a robust water treatment technology. acs.org

The efficacy of UV-based AOPs extends to the degradation of persistent pharmaceutical compounds, including antiviral drugs, which are increasingly detected in water sources. The UV/NaDCC process has been specifically investigated for the degradation of antiviral medications. rcees.ac.cn The degradation pathways in these systems are complex and primarily driven by the attack of hydroxyl and chlorine radicals on the drug molecules.

The effectiveness of the UV/Dichloroisocyanuric acid AOP is influenced by several key operational and water quality parameters.

pH: The pH of the water plays a critical role in the process. Acidic conditions are generally more favorable for UV/chlorine processes as they influence the quantum yield of chlorine photolysis and the equilibrium between different radical species. jst.go.jp For UV/chlorinated cyanurate systems, the degradation efficiency can vary significantly with pH, and the optimal pH may depend on the target contaminant. nih.gov

Cyanuric Acid Concentration: Cyanuric acid is used to stabilize chlorine from UV degradation. flipr.shop In the context of AOPs, the concentration of cyanuric acid affects the equilibrium of chlorinated cyanurate species in the water. nih.gov While it stabilizes the chlorine source, very high concentrations can potentially hinder the effectiveness of the AOP by reducing the availability of free chlorine for radical generation. flipr.shopc-m-p.com However, studies have shown that the transformation of cyanuric acid itself by radicals during the AOP treatment is minimal. nih.gov

Ammonia (B1221849): The presence of ammonia (NH₄⁺) in water can significantly impact the performance of the UV/chlorine AOP. Ammonia reacts with free chlorine to form chloramines, which are less effective at generating radicals upon UV photolysis compared to free chlorine. nih.govmdpi.com This can lead to a drastic decrease in the elimination of contaminants. nih.govmdpi.com Therefore, in water with high ammonia content, such as in some wastewater effluents, the efficacy of the UV/Dichloroisocyanuric acid AOP can be significantly compromised. researchgate.net

| Factor | Influence on UV/Dichloroisocyanuric Acid AOP Efficacy |

| pH | Affects radical species equilibrium and quantum yield; acidic conditions are often more favorable. jst.go.jp |

| Chlorine Dosage | Higher dosage can increase radical generation but excessive amounts can lead to radical scavenging. researchgate.netresearchgate.net |

| Cyanuric Acid | Stabilizes chlorine; its concentration influences the equilibrium of chlorinated cyanurates. nih.govflipr.shop |

| Ammonia | Reacts with free chlorine to form less reactive chloramines, reducing overall degradation efficiency. nih.govmdpi.com |

Development of this compound in Advanced Material Science

Beyond its role in water treatment, this compound and its derivatives are being explored in the field of material science for the development of advanced functional materials, particularly those with antimicrobial properties.

Sodium dichloroisocyanurate (NaDCC) is utilized as a reagent in the synthesis of antimicrobial additives for polymers like polyurethane. sigmaaldrich.cn Polyurethane is a versatile polymer used in a wide range of applications, and incorporating antimicrobial properties can enhance its functionality, especially in environments prone to microbial contamination.

The synthesis can involve modifying the polyurethane structure to include N-halamine functionalities. N-halamines are compounds containing one or more nitrogen-halogen covalent bonds that exhibit potent antimicrobial activity. NaDCC can act as a chlorinating agent to convert N-H bonds in precursor molecules, which are then incorporated into the polyurethane matrix, into N-Cl bonds. sigmaaldrich.cn These N-halamine-modified polyurethanes can effectively inactivate a broad spectrum of microorganisms. The antimicrobial action arises from the release of active chlorine, which can be regenerated upon depletion, leading to a durable and reusable antimicrobial surface. nih.gov Research in this area focuses on synthesizing and characterizing these modified polyurethanes to create materials with long-lasting antimicrobial efficacy for various applications, including coatings for medical devices and food processing surfaces. mdpi.comresearchgate.net

Exploration in the Textile Industry for Bleaching and Disinfection Mechanisms

This compound and its sodium salt, sodium dichloroisocyanurate (NaDCC), are utilized in the textile industry as effective agents for bleaching and disinfection. cleansol.inmatcochemicals.comimarcgroup.com The primary mechanism of action involves the release of hypochlorous acid (HOCl) when the compound dissolves in water. ydkchem.comechemi.com This hypochlorous acid acts as a potent oxidizing agent.

For bleaching, the released hypochlorous acid reacts with the conjugated bonds of chromophores, which are the pigment-containing parts of natural and synthetic fibers. ydkchem.com This reaction alters the molecular structure of the pigments, changing their light-absorbing properties and thus destroying their color, resulting in a bleaching effect. ydkchem.comechemi.com

A significant advantage of using this compound derivatives over traditional bleaching agents is their effectiveness at lower temperatures. echemi.comjinhetec.com Many conventional bleaching processes require high temperatures, which can damage fibers and reduce their strength. jinhetec.com this compound, however, can achieve good bleaching results at lower temperatures, which not only preserves the integrity of the fabric but can also improve its tensile strength and elongation. echemi.comjinhetec.com This makes it a valuable tool for processing a variety of natural and synthetic fibers. jinhetec.com

Research into Agricultural Applications of this compound

This compound is a versatile compound with numerous applications in agriculture for disinfection and sanitation. cleansol.inmatcochemicals.com Its broad-spectrum antimicrobial properties make it effective against a wide range of plant pathogens, including bacteria, fungi, and algae. ydkchem.comriverlandtrading.com

Key agricultural applications that have been researched include:

Water Disinfection: It is used to disinfect water sources for irrigation, ensuring that pathogens are not spread to crops. matcochemicals.comimarcgroup.com

Equipment and Facility Sanitation: The compound is employed to sterilize agricultural equipment, tools, and facilities like greenhouses to prevent the spread of plant diseases. matcochemicals.comimarcgroup.com

Crop Protection: this compound solutions can be applied to control fungal and bacterial diseases on crops, helping to manage infections and increase yields. matcochemicals.comimarcgroup.comydkchem.com The mechanism involves the slow release of hypochlorous acid, which kills pathogens on the plant surface. ydkchem.com

Produce Disinfection: It is used in post-harvest processes to disinfect fruits and vegetables, which reduces microbial contamination and can extend their shelf life. riverlandtrading.com

Aquaculture and Animal Husbandry: Its application extends to disinfecting water in fish and shrimp farming to prevent diseases. jinhetec.com It is also used for disinfection in livestock, poultry, and silkworm raising to maintain hygiene and control pathogens. jinhetec.comwikipedia.org

Sterilization of Irrigation Systems and Agricultural Equipment

The sterilization of irrigation systems and agricultural equipment is a critical practice in preventing the spread of plant pathogens and ensuring optimal growing conditions. bestplanthormones.com this compound serves as an effective disinfectant for these purposes due to its broad-spectrum antimicrobial activity and ease of use. imarcgroup.comijrps.com

When dissolved in water, this compound releases hypochlorous acid (HOCl), a potent antimicrobial agent. bestplanthormones.comsemanticscholar.org This compound is highly effective in disinfecting irrigation water, which can be a primary vector for the dissemination of pathogens. researchgate.netresearchgate.net By treating irrigation water with NaDCC, farmers can significantly reduce the microbial load, including harmful bacteria, fungi, and algae that can cause diseases or clog irrigation lines. core.ac.uk

One of the significant challenges in irrigation systems is the formation of biofilms, which are complex communities of microorganisms embedded in a protective matrix. nih.govnih.gov Biofilms can harbor plant pathogens and reduce the efficiency of irrigation systems by clogging emitters. wur.nl Research has demonstrated the high efficacy of sodium dichloroisocyanurate in eradicating biofilms. A study on the disinfection of resilient drain biofilms, analogous to those found in irrigation lines, showed that NaDCC was capable of achieving a log reduction of ≥ 8.70 in biofilm microorganisms with just a one-minute contact time. nih.govnih.gov This is a substantially greater reduction than that observed with other disinfectants like peracetic acid and sodium hypochlorite (B82951) under the same conditions. nih.gov

The application of NaDCC is also extended to the disinfection of various agricultural tools and equipment. bestplanthormones.comimarcgroup.com This practice is crucial in preventing cross-contamination between different fields or crops, thereby limiting the spread of diseases. The compound's effectiveness against a wide range of microorganisms makes it a versatile tool for maintaining farm hygiene. bestplanthormones.com

Table 1: Efficacy of Sodium Dichloroisocyanurate (NaDCC) in Biofilm Reduction

| Disinfectant | Log₁₀ Reduction of Biofilm Microorganisms | Contact Time | Reference |

| Sodium Dichloroisocyanurate (NaDCC) | ≥ 8.70 | 1 minute | nih.govnih.gov |

| Peracetic Acid | 3.82 | 1 minute | nih.gov |

| Sodium Hypochlorite | 3.78 | 1 minute | nih.gov |

| This table is interactive and can be sorted by clicking on the column headers. |

Management of Plant Diseases and Crop Protection Mechanisms

This compound is recognized as a broad-spectrum fungicide and bactericide, offering a potent tool for the management of various plant diseases. bestplanthormones.com Its mechanism of action is primarily attributed to the slow release of hypochlorous acid upon contact with water. bestplanthormones.comsemanticscholar.org This compound acts as a strong oxidizing agent, leading to the denaturation of bacterial proteins, alteration of membrane permeability, interference with enzyme systems, and disruption of DNA synthesis, ultimately causing the rapid death of pathogenic microorganisms. bestplanthormones.com

Research has demonstrated the efficacy of sodium dichloroisocyanurate (NaDCC) against a range of plant pathogens. For instance, in studies on major strawberry diseases, NaDCC has shown significant control effects. researchgate.net It has been found to suppress the hyphal growth and reduce spore germination of pathogens such as Fusarium oxysporum (causative agent of Fusarium wilt), Colletotrichum gloeosporioides (anthracnose), and Phytophthora sp. (Phytophthora blight) by more than 28% at concentrations between 150 to 300 ppm. researchgate.net In field conditions, NaDCC exhibited a 50% control value against bacterial angular leaf spot disease in strawberries, caused by Xanthomonas fragariae. researchgate.net

The application of this compound extends to seed treatment, where it can prevent the germination of pathogenic spores and inhibit the growth of mycelium, thus protecting seedlings from early-stage infections. bestplanthormones.com Studies have also indicated that NaDCC can be used for foliar spraying to control diseases on a wide variety of crops, including watermelon, cucumber, and various beans, with good safety and minimal phytotoxicity. bestplanthormones.comijrps.com In fact, some research suggests that at certain concentrations, NaDCC can even enhance seed germination and stimulate enzyme activities in crops, potentially boosting photosynthesis. bestplanthormones.comijrps.com

The versatility of this compound is further highlighted by its effectiveness against a wide array of pathogens. At a concentration as low as 20 ppm, it can achieve a bactericidal rate of over 99%. bestplanthormones.com This makes it a valuable tool for integrated pest management strategies, helping to increase crop yields by maintaining a clean and disease-free growing environment. imarcgroup.com

Table 2: Efficacy of Sodium Dichloroisocyanurate (NaDCC) Against Major Strawberry Pathogens

| Pathogen | Effect of NaDCC (150-300 ppm) | Reference |

| Fusarium oxysporum | Significant suppression of hyphal growth and >28% reduction in spore germination | researchgate.net |

| Colletotrichum gloeosporioides | Significant suppression of hyphal growth and >28% reduction in spore germination | researchgate.net |

| Phytophthora sp. | Significant suppression of hyphal growth and >28% reduction in spore germination | researchgate.net |

| Xanthomonas fragariae | 50% control value in field conditions | researchgate.net |

| This table is interactive and can be sorted by clicking on the column headers. |

Analytical Chemistry and Detection Methodologies

Chromatographic Techniques for Dichloroisocyanuric Acid and its Metabolites

Chromatographic methods are central to the separation and analysis of this compound and its metabolites from complex mixtures. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of cyanuric acid, the primary and more stable degradation product of this compound. Various HPLC methods have been developed, often employing UV detection for quantification.

A key aspect of successful HPLC analysis of cyanuric acid is the control of the mobile phase pH. One method simplifies and optimizes previous methodologies by maintaining the eluent pH in the narrow range of 7.2-7.4. Analysis at a lower pH range of 6.8-7.1 proved to be inadequate due to the keto-enol tautomerism of cyanuric acid, while pH levels below 6.8 resulted in a significant loss of analytical sensitivity. Conversely, a pH greater than 7.4, while more sensitive, was not suitable due to the elution of cyanuric acid at the chromatographic void volume and potential chemical interferences. The optimal UV detection wavelength is set at 213 nm, where the cyanurate ion exhibits strong absorbance. This method demonstrates a linear concentration range of 0.5-125 mg/L with a method detection limit of 0.05 mg/L in water.

Another approach utilizes a porous graphitic carbon (PGC) column, which offers unique selectivity to fully resolve cyanuric acid from other interferences in swimming pool water within 10 minutes. This rapid analysis employs a mobile phase of 95% 50 mM phosphate (B84403) buffer solution (pH 9.1) and 5% methanol (B129727) (v/v), with UV detection at 213 nm.

The following table summarizes key parameters from a representative HPLC method for cyanuric acid determination:

| Parameter | Value |

| Mobile Phase | 95% Phosphate Buffer : 5% Methanol (v/v) |

| pH | 7.2 - 7.4 |

| Detection Wavelength | 213 nm |

| Linear Concentration Range | 0.5 - 125 mg/L |